![molecular formula C14H27ClN2O B2844296 N-cyclooctylpiperidine-4-carboxamide CAS No. 1385694-34-7](/img/structure/B2844296.png)
N-cyclooctylpiperidine-4-carboxamide
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Overview
Description
N-cyclooctylpiperidine-4-carboxamide is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including N-cyclooctylpiperidine-4-carboxamide, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The molecular formula of N-cyclooctylpiperidine-4-carboxamide is C14H26N2O . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, new green reactions have also been proposed: non-toxic iron catalysis, water-initiated processes, environmentally benign electrolytic methods, solvent-free reactions, etc .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including N-cyclooctylpiperidine-4-carboxamide, serve as essential building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them valuable for constructing biologically active compounds. Researchers have explored various synthetic methods for obtaining substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In particular, N-cyclooctylpiperidine-4-carboxamide derivatives have been investigated for their pharmacological potential.
Antiviral Activity
Structurally related compounds containing the piperidine-4-carboxamide motif have demonstrated antiviral properties. For instance, some derivatives inhibit neurotropic alphaviruses (RNA viruses) . Further studies could explore their efficacy against other viral families.
Cancer Research
Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and evaluated their effects on cancer cells. Structure-activity relationship studies revealed that specific substitutions on the piperidine ring (e.g., halogen, carboxyl, nitro, or methyl groups) influence cytotoxicity . Investigating these derivatives may lead to novel anticancer agents.
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for N-cyclooctylpiperidine-4-carboxamide are not mentioned in the available literature, the field of piperidine derivatives is a promising area of research. There is ongoing interest in the development of fast and cost-effective methods for the synthesis of substituted piperidines . Furthermore, the potential applications of synthetic and natural piperidines in the pharmaceutical industry are being explored .
Mechanism of Action
Target of Action
N-cyclooctylpiperidine-4-carboxamide primarily targets the DNA gyrase in certain bacterial species . DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair. It introduces negative supercoiling into DNA, which is crucial for the compact packaging of the DNA molecule within the bacterial cell .
Mode of Action
The compound interacts with the DNA gyrase, inhibiting its function . This interaction disrupts the supercoiling process, leading to the cessation of DNA replication and transcription. As a result, bacterial growth is halted, leading to the death of the bacteria .
Biochemical Pathways
It is known that the compound interferes with the dna supercoiling process, which is a critical step in dna replication and transcription . This disruption affects multiple downstream processes, including protein synthesis and cell division, ultimately leading to bacterial cell death .
Result of Action
The inhibition of DNA gyrase by N-cyclooctylpiperidine-4-carboxamide leads to the disruption of DNA replication and transcription in bacteria . This disruption halts bacterial growth and leads to cell death . The compound has shown bactericidal activity against certain bacterial species .
properties
IUPAC Name |
N-cyclooctylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c17-14(12-8-10-15-11-9-12)16-13-6-4-2-1-3-5-7-13/h12-13,15H,1-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHNTRSQZMDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctylpiperidine-4-carboxamide |
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